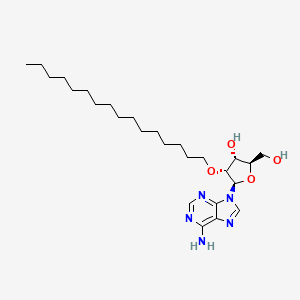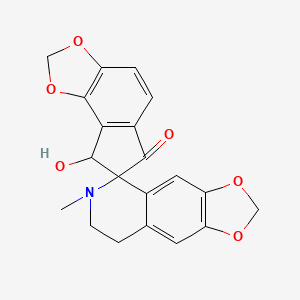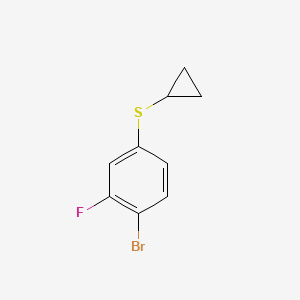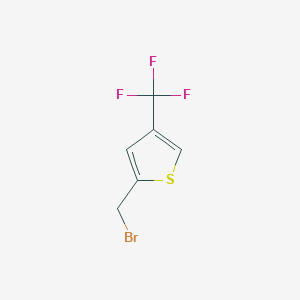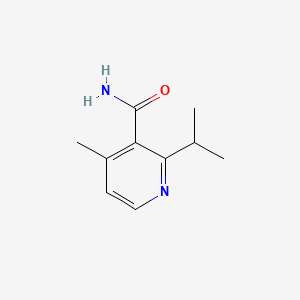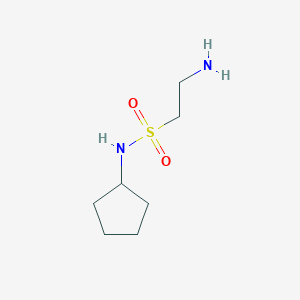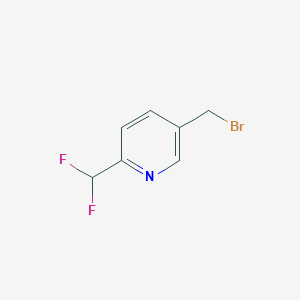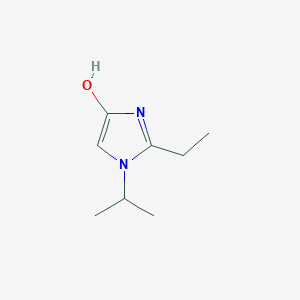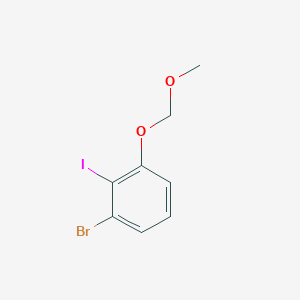
1-Bromo-2-iodo-3-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, featuring bromine, iodine, and methoxymethoxy substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination and iodination of a benzene derivative. The methoxymethoxy group is typically introduced via a methoxymethylation reaction. The general synthetic route involves:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic substitution reaction with a thiol can replace the bromine atom with a thiol group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzene derivatives with various functional groups replacing the halogens.
- Quinones or dehalogenated products from oxidation or reduction reactions.
- Coupled products from cross-coupling reactions.
Scientific Research Applications
1-Bromo-2-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound acts as a substrate in nucleophilic substitution, oxidation, reduction, and coupling reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The halogen atoms (bromine and iodine) act as leaving groups, allowing nucleophiles to attack the benzene ring.
Oxidation and Reduction: The compound undergoes electron transfer processes, leading to the formation of oxidized or reduced products.
Coupling Reactions: The halogen atoms participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Comparison with Similar Compounds
1-Bromo-2-iodo-3-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-3-iodobenzene: Lacks both the methoxy and methoxymethoxy groups, resulting in different reactivity and applications.
1-Bromo-2-iodo-4-(methoxymethoxy)benzene: Similar structure but with the methoxymethoxy group in a different position, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene is unique due to the presence of both bromine and iodine atoms along with the methoxymethoxy group. This combination of substituents provides distinct reactivity patterns and makes the compound valuable in various synthetic applications.
Properties
Molecular Formula |
C8H8BrIO2 |
|---|---|
Molecular Weight |
342.96 g/mol |
IUPAC Name |
1-bromo-2-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8BrIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |
InChI Key |
UGGRNMDFRRBDIV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
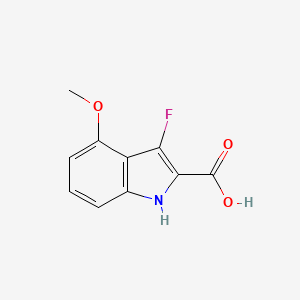
![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
